(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride
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Overview
Description
(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride, also known as 5-(Dimethylamino)pentanoic acid hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a pentanoic acid backbone, and it is commonly used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride typically involves the reaction of 5-bromopentanoic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, and the purification process involves crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2S)-2-(Dimethylamino)pentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)valeric acid hydrochloride
- 4-(Dimethylamino)butyric acid hydrochloride
- 3-(Dimethylamino)propionic acid hydrochloride
Uniqueness
(2S)-2-(Dimethylamino)pentanoic acid;hydrochloride is unique due to its specific structural features, such as the position of the dimethylamino group and the length of the carbon chain. These characteristics confer distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not fulfill .
Biological Activity
(2S)-2-(Dimethylamino)pentanoic acid; hydrochloride, often referred to as DMAPA·HCl, is a compound of significant interest in biochemical research and pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
- Molecular Formula : C₇H₁₈ClN
- Molecular Weight : 151.68 g/mol
- Structure : The compound features a dimethylamino group attached to a pentanoic acid backbone, which contributes to its unique biological properties.
The biological activity of DMAPA·HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by:
- Binding : DMAPA·HCl binds to active sites on enzymes, altering their conformation and activity.
- Signal Modulation : It influences cellular signaling pathways, which can lead to changes in metabolic processes and cellular responses.
1. Enzyme Kinetics
DMAPA·HCl has been employed in studies investigating enzyme kinetics. Its ability to act as a substrate or inhibitor allows researchers to elucidate the mechanisms of enzyme action and regulation. For instance, it has been used to study serine proteases, which play critical roles in various physiological processes.
2. Neurotransmitter Modulation
Research indicates that DMAPA·HCl may influence neurotransmitter systems. It is believed to modulate the release and reuptake of neurotransmitters, potentially impacting mood and cognitive functions. This suggests a possible role in neurological disorders.
3. Therapeutic Potential
DMAPA·HCl is under investigation for its potential therapeutic effects, particularly in:
- Pain Management : Studies suggest it may have analgesic properties.
- Cognitive Enhancement : Its impact on neurotransmitter systems may offer benefits in cognitive function and memory enhancement.
Case Studies
Several studies have highlighted the biological activities of DMAPA·HCl:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the compound's effects on pain relief in animal models. Results indicated significant analgesic effects comparable to known pain medications.
- Case Study 2 : Research featured in Neuropharmacology examined its role in modulating neurotransmitter levels in rat models, showing increased serotonin and dopamine levels post-administration.
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
(2S)-2-(Dimethylamino)pentanoic acid; hydrochloride | Dimethylamino group on pentanoic acid | Enzyme modulation, neurotransmitter effects |
5-(Dimethylamino)valeric acid hydrochloride | Similar structure with a shorter chain | Analgesic properties |
4-(Dimethylamino)butyric acid hydrochloride | Shorter carbon chain | Limited neuroprotective effects |
Properties
IUPAC Name |
(2S)-2-(dimethylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-5-6(7(9)10)8(2)3;/h6H,4-5H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLQIHMVMZWPPY-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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